molecular formula C17H15Cl2N3O2 B11688159 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide

Cat. No.: B11688159
M. Wt: 364.2 g/mol
InChI Key: HZFVSEUXAYUORB-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide is a synthetic organic compound that features a benzodiazole ring and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Linkage: The final step involves the reaction of the benzodiazole derivative with 2,5-dichlorophenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Uniqueness: N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide is unique due to its combination of a benzodiazole ring and a dichlorophenoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide

InChI

InChI=1S/C17H15Cl2N3O2/c18-11-5-6-12(19)15(9-11)24-10-17(23)20-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22)

InChI Key

HZFVSEUXAYUORB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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